2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid is a chemical compound characterized by the presence of bromine, fluorine, and a keto group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Addition of fluorine atoms to specific positions on the phenyl ring.
Oxidation: Formation of the keto group through oxidation reactions.
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise reaction times.
Analyse Chemischer Reaktionen
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the keto group, play crucial roles in these interactions. The compound may affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid can be compared with other similar compounds, such as:
(3-Bromo-2,5,6-trifluorophenyl)boronic acid: Shares similar structural features but differs in its functional groups and reactivity.
(3-Bromo-2,5,6-trifluorophenyl)methanamine: Another related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a keto group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H2BrF3O3 |
---|---|
Molekulargewicht |
283.00 g/mol |
IUPAC-Name |
2-(3-bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H2BrF3O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1H,(H,14,15) |
InChI-Schlüssel |
XYQDTJDXIQQNFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.